Product packaging for (2S)-3-Ethylazetidine-2-carboxylic acid(Cat. No.:)

(2S)-3-Ethylazetidine-2-carboxylic acid

Cat. No.: B8036485
M. Wt: 129.16 g/mol
InChI Key: WIBJWJCHZIGABR-AKGZTFGVSA-N
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Description

(2S)-3-Ethylazetidine-2-carboxylic acid is a chiral, non-proteogenic amino acid analog of proline, characterized by a four-membered azetidine ring. This strained heterocyclic structure, particularly with the 3-ethyl substitution, makes it a valuable tool in biochemical and pharmacological research for probing and manipulating peptide and protein conformation . As a proline mimic, its primary research value lies in its ability to be incorporated into synthetic peptides to study the role of proline in determining protein secondary and tertiary structure. Researchers can use this compound to investigate how the subtle steric and electronic changes introduced by the ethyl-azetidine ring, compared to proline's five-membered ring, influence cis-trans peptide bond isomerization and the stability of helical folds or polyproline helices . The mechanism of action for azetidine-based amino acids involves their misincorporation into proteins in place of proline by the cellular translation machinery, as has been documented for the parent compound azetidine-2-carboxylic acid . This misincorporation can lead to the production of misfolded, non-functional proteins, which in turn triggers cellular stress pathways such as the unfolded protein response (UPR) . Consequently, this molecule and its derivatives are of significant interest for studying proteotoxicity, cellular stress responses, and for exploring the design of novel bioactive peptides with altered stability or activity profiles. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B8036485 (2S)-3-Ethylazetidine-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-ethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJWJCHZIGABR-AKGZTFGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 3 Ethylazetidine 2 Carboxylic Acid

Asymmetric Synthesis Approaches

The controlled introduction of chirality is the most critical aspect of synthesizing (2S)-3-Ethylazetidine-2-carboxylic acid. Various asymmetric strategies have been developed to establish the desired (2S, 3S) or (2S, 3R) stereochemistry.

Stereoselective Access to Azetidine-Based α-Amino Acids

The synthesis of non-natural azetidine-based amino acids (Aze) has garnered interest for their potential applications in protein engineering. nih.gov A general and effective strategy involves a two-step procedure that begins with the formation of 2-azetinylcarboxylic acid intermediates. acs.org These unsaturated precursors are then subjected to stereoselective reduction to furnish the final saturated azetidine (B1206935) amino acids. nih.govacs.org This approach allows for the creation of a library of 2-azetidinylcarboxylic acids with various substituents at the 3-position, including the ethyl group required for the target compound. nih.gov The synthesis of these enantioenriched four-membered amino acids has been achieved through a practical procedure that facilitates their use in forming small peptide chains. acs.org

Metal-Catalyzed Asymmetric Reduction Strategies

A pivotal step in the synthesis of substituted azetidine-2-carboxylic acids from unsaturated precursors is the asymmetric reduction of the endocyclic double bond. nih.govacs.org This transformation is commonly achieved using metal catalysis, which allows for high levels of stereocontrol. nih.gov Research has shown that both palladium and chiral ruthenium complexes are effective for this reduction. acs.org The choice of catalyst and reaction conditions determines the stereochemical outcome, enabling access to specific diastereomers of the 3-substituted azetidine-2-carboxylic acid. Subsequent resolution after peptide coupling can further enhance the enantiopurity of the final products. acs.org

Table 1: Catalysts for Asymmetric Reduction

Catalyst Type Application Outcome Reference
Palladium Complexes Reduction of 2-azetinylcarboxylic acids Efficient reduction to saturated amino acids acs.org

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and robust method for inducing asymmetry in synthetic sequences. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org

Several chiral auxiliaries have been successfully employed in the synthesis of azetidine-2-carboxylic acid and its derivatives:

α-Methylbenzylamine: Optically active α-methylbenzylamine has been used as a chiral auxiliary in a practical synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.gov It is introduced onto the nitrogen atom to direct the stereochemistry of subsequent reactions, including ring formation. nih.govoup.com

Camphor (B46023) Sultam: Enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues have been prepared using a camphor sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This method relies on a zinc-mediated asymmetric addition of an allylic halide to the chiral glyoxylate (B1226380) derivative. nih.gov

tert-Butanesulfinamide: Chiral tert-butanesulfinamide has been utilized as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org

(S)-1-Phenylethylamine: This commercially available chiral amine serves as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Its presence guides the stereoselective formation of the heterocyclic ring. rsc.org

Table 2: Comparison of Chiral Auxiliaries in Azetidine Synthesis

Chiral Auxiliary Key Reaction Step Substrate Reference
α-Methylbenzylamine Intramolecular Alkylation Malonic ester derivative nih.govoup.com
Camphor Sultam Asymmetric Allylic Addition Glyoxylic acid O-benzyl oxime nih.gov

Organometallic Routes to Unsaturated Carboxylic Acid Precursors

The synthesis of the unsaturated precursors required for the metal-catalyzed reduction strategies often begins with simple organometallic routes. nih.govacs.org These methods provide access to 2-azetinylcarboxylic acids, which are the direct precursors to the final saturated products. acs.org The process typically involves the reaction of an organometallic reagent with a suitable substrate to construct the initial carbon framework. nih.govacs.org For example, bubbling carbon dioxide through the reaction mixture after the formation of an organometallic intermediate can directly yield the corresponding carboxylic acid. acs.org This approach has shown good functional group tolerance, accommodating various substituents on the starting materials. acs.org

Ring-Forming Reactions for Azetidine Core Construction

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound. Intramolecular cyclization reactions are among the most effective methods for this purpose.

Intramolecular Alkylation Methods

Intramolecular SN2 reactions are a common and effective strategy for forming azetidine rings. frontiersin.orgnih.gov This method involves a nitrogen atom acting as a nucleophile, attacking an electrophilic carbon center within the same molecule that bears a suitable leaving group, such as a halogen or a mesylate. frontiersin.orgnih.gov

A notable application of this strategy is the synthesis of (S)-azetidine-2-carboxylic acid from malonic ester intermediates. oup.com An efficient four-membered ring formation (99% yield) was achieved by treating dimethyl (S)-(1′-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate in DMF. oup.comresearchgate.net In this key step, the nitrogen atom displaces one of the bromide leaving groups to form the azetidine ring. oup.com This approach highlights the power of intramolecular alkylation in constructing the core azetidine structure, which can then be further elaborated to the final target compound. nih.gov

Cyclizations via C-N Bond Formation

The formation of a carbon-nitrogen bond is a cornerstone of azetidine synthesis. This approach typically involves an intramolecular nucleophilic substitution where a nitrogen atom attacks an electrophilic carbon center to close the four-membered ring.

One of the most established methods involves the cyclization of γ-amino alcohols or their derivatives. For instance, an efficient route to (S)-azetidine-2-carboxylic acid has been established from dimethyl (S)-(1'-methyl)benzylaminomalonate, which undergoes cyclization by treatment with 1,2-dibromoethane and a base like cesium carbonate. chemrxiv.org The use of a chiral auxiliary on the nitrogen atom helps control the stereochemistry. chemrxiv.org

More advanced strategies include palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov In this methodology, a picolinamide (B142947) (PA) protected amine substrate undergoes cyclization, with the catalyst facilitating the formation of the C-N bond at the γ-position. This C-H activation approach offers a modern and efficient route to functionalized azetidines from readily available linear precursors. organic-chemistry.org

Method Starting Material Type Key Reagents/Catalyst Description
Intramolecular SN2 γ-Haloamines, γ-amino alcohols (activated)Base (e.g., Cs2CO3)A nitrogen nucleophile displaces a leaving group on the γ-carbon to form the azetidine ring. chemrxiv.org
Palladium-Catalyzed C-H Amination Picolinamide-protected aminesPd(OAc)2, Oxidant (e.g., I2)An advanced method involving the activation and amination of a previously unreactive C-H bond to form the ring. organic-chemistry.orgnih.gov

Cyclizations via C-C Bond Formation

While C-N bond formation is more common, certain advanced strategies effectively form the azetidine skeleton through key carbon-carbon bond formations. These are often part of tandem or rearrangement processes.

A notable example is the [3+1] ring expansion strategy. In this reaction, a rhodium-bound carbene reacts with a strained bicyclic methylene (B1212753) aziridine (B145994). organic-chemistry.org This process initiates a ring-opening/ring-closing cascade that forges a new C-C bond, expanding the three-membered aziridine into a four-membered azetidine ring. This method is highly effective for creating highly substituted azetidines with excellent stereoselectivity, including those with vicinal tertiary-quaternary stereocenters. organic-chemistry.org

Another strategy involves a relay catalysis approach for a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. nih.gov This method uses a Lewis acid to catalyze the nucleophilic ring opening of the cyclopropane by the amine, followed by a (hypo)iodite-catalyzed C-N bond formation, but the initial C-C bond-containing three-membered ring is a critical component. nih.gov

Amine-Catalyzed Cycloadditions

Modern cycloaddition reactions provide powerful tools for heterocyclic synthesis. In the context of azetidines, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes represent a cutting-edge approach. researchgate.net

This method involves the aerobic oxidation of specific amines, such as dihydroquinoxalinones, using a photoredox catalyst. The resulting reactive intermediate then undergoes an intermolecular [2+2] cyclization with an alkene to furnish the azetidine product. researchgate.net This formal aza Paternò-Büchi reaction is notable for its ability to use amines directly as substrates in a cycloaddition, including those derived from amino acids like lysine (B10760008) and tryptophan, highlighting its utility and functional group tolerance. researchgate.net

Photocycloadditions of Imines and Alkenes

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing azetidines. researchgate.netorganic-chemistry.org Recent advancements have overcome previous limitations, such as the need for UV light and limited substrate scope. researchgate.net

Visible-light-mediated protocols using an iridium photocatalyst allow the reaction to proceed under mild conditions. organic-chemistry.org This strategy relies on triplet energy transfer from the excited photocatalyst to the alkene, which then reacts with an imine derivative, such as an oxime or hydrazone, to form the azetidine ring. organic-chemistry.orgresearchgate.net This approach is characterized by its operational simplicity and broad functional group tolerance. organic-chemistry.org

Furthermore, copper(I)-catalyzed photocycloadditions have been developed. In this variant, the copper catalyst coordinates to the alkene, and activation occurs via metal-to-ligand charge transfer (MLCT), enabling the cycloaddition with non-conjugated imines. nih.gov

Method Key Components Catalyst/Conditions Mechanism
Visible-Light Photocatalysis Oximes/Hydrazones + AlkenesIr(III) photocatalyst, visible lightTriplet energy transfer from catalyst to alkene. organic-chemistry.orgresearchgate.net
Copper-Catalyzed Photocycloaddition Imines + AlkenesTpCu, UV lightAlkene activation via coordination and metal-to-ligand charge transfer (MLCT). nih.gov

Ring Contraction and Expansion Rearrangements

Manipulating ring size through chemical rearrangements offers sophisticated pathways to the azetidine core from other cyclic structures.

Ring Expansion One-carbon ring expansion of aziridines is a powerful technique. A biocatalytic approach utilizes an engineered cytochrome P450 enzyme, which acts as a "carbene transferase." nih.gov This enzyme mediates a organic-chemistry.orgresearchgate.net-Stevens rearrangement of an aziridinium (B1262131) ylide, promoting the desired ring expansion to an azetidine with exceptional stereocontrol (99:1 er) and suppressing competing side reactions. nih.gov Chemical methods, such as the reaction of bicyclic methylene aziridines with rhodium carbenes, also achieve a [3+1] ring expansion to furnish highly substituted azetidines. organic-chemistry.org

Ring Contraction Conversely, larger rings can be contracted to form azetidines. A robust method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones (five-membered rings). organic-chemistry.orgresearchgate.net In the presence of a base and a nucleophile (like an alcohol), the pyrrolidinone ring is opened, and the resulting intermediate undergoes an intramolecular SN2 cyclization to displace the bromide, yielding a functionalized α-carbonylated N-sulfonylazetidine. organic-chemistry.orgresearchgate.net

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in an azetidin-2-one (B1220530) (a β-lactam) is a reliable and straightforward method for preparing the corresponding azetidine. This transformation is particularly useful as a vast number of synthetic methods, such as the Staudinger ketene-imine cycloaddition, exist for the stereocontrolled synthesis of β-lactams. organic-chemistry.org

The reduction of the amide to an amine can be achieved with various reducing agents. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, more selective reagents have been developed. Specifically, monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are highly efficient for the reduction of β-lactams to provide enantiopure azetidines. organic-chemistry.org This method provides a direct synthetic link from the well-established chemistry of β-lactams to the desired azetidine products.

Copper-Catalyzed Photoinduced Anti-Baldwin Radical Cyclization of Ynamides

Challenging the classical rules of ring closure, copper-catalyzed photoinduced radical cyclization of ynamides offers a modern and highly regioselective route to azetidines. This method facilitates a 4-exo-dig cyclization, a pathway that is typically disfavored according to Baldwin's rules.

The reaction proceeds via a heteroleptic copper complex which, under visible light irradiation and in the presence of an amine, promotes the cyclization of a range of ynamides to their corresponding azetidines. A key advantage of this methodology is the complete control over the regioselectivity, yielding the four-membered ring exclusively. The process is particularly suitable for generating chiral, non-racemic C2,C3-disubstituted azetidines from amino acid-derived precursors.

Derivatization Strategies for Functionalized this compound Analogs

The strategic modification of the azetidine scaffold is crucial for developing novel analogs with tailored properties. These derivatization approaches can be broadly categorized into post-cyclization functionalization, stereoselective introduction of various side chains, and N-alkylation of the heterocyclic carboxylate.

Post-Cyclization Functionalization and Chemical Diversification

Post-cyclization functionalization offers a versatile platform to introduce chemical diversity after the formation of the core azetidine ring. This approach often involves the manipulation of pre-existing functional groups on the azetidine ring.

One effective strategy involves the synthesis of a halogenated intermediate, such as a 3-bromoazetidine-3-carboxylate, which can then undergo nucleophilic substitution to introduce a variety of functional groups. acs.orgresearchgate.net For instance, the kinetically favored aziridine products from the cyclization of alkyl 2-(bromomethyl)acrylates can be thermally isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives. acs.org These bromo-substituted intermediates serve as valuable precursors for a wide range of functionalized azetidine derivatives through reactions with various nucleophiles, including those based on carbon, sulfur, oxygen, and nitrogen. acs.orgresearchgate.net

Another powerful method for chemical diversification is the use of cross-coupling reactions. For example, arylated intermediates derived from N-protected azetidine-2-carboxylic acid can be rapidly diversified using Suzuki, Negishi, and Giese protocols. nih.gov This allows for the introduction of a wide array of substituents at the C3 position of the azetidine ring. A study on the synthesis of new azetidine derivatives demonstrated the use of the Suzuki-Miyaura cross-coupling reaction to diversify a brominated pyrazole-azetidine hybrid with various boronic acids, showcasing the broad applicability of this method. nih.gov

These post-cyclization strategies provide a modular and efficient means to generate libraries of functionalized this compound analogs for various research applications.

Table 1: Examples of Post-Cyclization Functionalization of Azetidine Scaffolds

Precursor Reagent/Reaction Type Functional Group Introduced Reference
Alkyl 3-bromoazetidine-3-carboxylates Nucleophilic Substitution Carbon, Sulfur, Oxygen, Nitrogen Nucleophiles acs.orgresearchgate.net
N-protected 3-arylated azetidine-2-carboxylic acid Suzuki Cross-Coupling Various Aryl Groups nih.gov
Brominated pyrazole-azetidine hybrid Suzuki-Miyaura Cross-Coupling Various Boronic Acids nih.gov
N-protected 3-arylated azetidine-2-carboxylic acid Negishi Cross-Coupling Various Alkyl/Aryl Groups nih.gov
N-protected 3-arylated azetidine-2-carboxylic acid Giese Reaction Alkenes nih.gov

Stereoselective Introduction of Various Side Chains

The stereoselective introduction of side chains at the C3 position is a critical aspect of synthesizing analogs of this compound. Several methodologies have been developed to achieve high levels of stereocontrol.

One notable approach involves a zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. This method has been successfully applied to the enantiopure synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners, including (3R)-phenyl, (3R)-naphthyl, and (3S)-isopropyl analogs. nih.gov This strategy establishes the stereochemistry early in the synthetic sequence.

More recent advancements include copper-catalyzed enantioselective reactions. For example, a copper-catalyzed boryl allylation of 2-azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This method demonstrates good to excellent efficiency and stereoselectivity, allowing for the facile modification of the azetidine core. acs.org The versatility of the resulting boryl and allyl functionalities allows for further transformations into a variety of chiral azetidines. acs.org

Another powerful technique is the diastereoselective α-alkylation of N-protected azetidine-2-carboxylic acid esters. By forming an N-borane complex, it is possible to direct the alkylation to achieve high diastereoselectivity. rsc.org This protocol has been used to synthesize various α-substituted azetidine-2-carboxylic acid esters from readily available chiral sources. rsc.org

These methods highlight the progress in achieving precise control over the stereochemistry at the C3 position, which is essential for the synthesis of specific stereoisomers of 3-ethylazetidine-2-carboxylic acid and its analogs.

Table 2: Stereoselective Methodologies for 3-Substituted Azetidine-2-Carboxylic Acid Analogs

Method Key Reagents/Catalyst Type of Side Chain Introduced Stereocontrol Reference
Asymmetric Allylation Zinc, Camphor Sultam Phenyl, Naphthyl, Isopropyl High (Enantiopure) nih.gov
Copper-Catalyzed Boryl Allylation CuBr, Chiral Ligand Allyl, Boryl Good to Excellent ee acs.org
Diastereoselective α-Alkylation N-Borane Complex, LDA Various Alkyl Groups High Diastereoselectivity rsc.org

N-Alkylation of Heterocyclic Carboxylates with Azetidine Derivatives

N-alkylation of the azetidine nitrogen is a common strategy to introduce further diversity and modulate the physicochemical properties of the final compound. This can be achieved through various methods, often involving the reaction of the secondary amine of the azetidine ring with an alkylating agent.

A general approach for the N-alkylation of azetidine-2-carboxylic acid derivatives involves the reaction with alkyl halides or other electrophiles in the presence of a base. The choice of the N-substituent can significantly influence the biological activity and properties of the resulting molecule. For instance, the synthesis of optically active N-(alkylbenzyl)azetidine-2-carboxylic acids has been reported through the hydrolysis of the corresponding esters. google.com

The formation of N-borane complexes can also play a role in directing subsequent reactions. While primarily used for α-alkylation as described previously, the N-substituent itself is a point of modification. rsc.org The development of methods for the synthesis of N-aryl-2-cyanoazetidines has been achieved through a sequence involving copper-catalyzed N-arylation. organic-chemistry.org

These N-alkylation strategies are crucial for creating a diverse range of analogs of this compound with potentially altered pharmacokinetic or pharmacodynamic profiles.

Practical Considerations in Synthetic Scale-Up and Efficiency

The transition from laboratory-scale synthesis to large-scale production of this compound presents several practical challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the ease of purification.

The inherent ring strain of the azetidine core makes its synthesis challenging, often requiring specialized reagents and conditions that may not be amenable to large-scale operations. researchgate.netrsc.org However, significant progress has been made in developing more efficient and scalable methods for constructing the azetidine ring. rsc.org

A gram-scale synthesis of a functionalized azetidine was reported using a copper-catalyzed boryl allylation, which featured a low catalyst loading of 1 mol%, a desirable feature for reducing costs in large-scale production. acs.org The development of one-pot syntheses and the use of microwave irradiation are other strategies that can improve efficiency and reduce reaction times. organic-chemistry.org

Ultimately, a successful scale-up requires a robust and reproducible synthetic route that minimizes the number of steps, utilizes cost-effective reagents, and allows for straightforward purification of the final product.

2s 3 Ethylazetidine 2 Carboxylic Acid As a Chiral Building Block in Organic Synthesis

Utility in the Construction of Complex Molecular Architectures

3-Substituted azetidine-2-carboxylic acids are instrumental in the synthesis of intricate molecular architectures, particularly in the development of lead-like libraries for drug discovery. The rigid four-membered ring of the azetidine (B1206935) scaffold allows for precise stereoselective functionalization, making it an attractive template for creating diverse fused, bridged, and spirocyclic ring systems. nih.gov The introduction of a substituent at the 3-position, such as an ethyl group, further influences the spatial orientation of other functional groups, which can be critical for biological activity.

The synthesis of enantiopure 3-substituted L-azetidine-2-carboxylic acid analogs, including those with phenyl, naphthyl, and isopropyl groups, highlights their utility as conformationally constrained building blocks. nih.gov These derivatives serve as precursors to a wide array of complex structures. For instance, the azetidine ring can be incorporated into larger frameworks through various chemical transformations, such as N-alkylation followed by ring-closing metathesis to form fused bicyclic systems. nih.gov The substituent at the 3-position plays a crucial role in directing these transformations and defining the final three-dimensional shape of the molecule.

Precursor for Azetidine-Containing Scaffolds in Synthetic Design

(2S)-3-substituted azetidine-2-carboxylic acids are key precursors for a variety of azetidine-containing scaffolds. The synthesis of these building blocks can be achieved through methods like intramolecular alkylation, often employing a chiral auxiliary such as optically active α-methylbenzylamine to ensure the desired stereochemistry. aksci.com Once synthesized, these chiral acids can be elaborated into more complex scaffolds.

For example, they are foundational for creating spirocyclic azetidines, which have gained attention in drug discovery for their potential to yield compounds with favorable physicochemical properties for targeting the central nervous system. nih.gov The synthesis of such scaffolds often begins with the functionalization of the azetidine ring, a process influenced by the nature of the substituent at the 3-position. The development of practical, asymmetric preparations for enantiomers of azetidine-2-carboxylic acid and its derivatives has made these precursors more accessible for broad application in synthetic design. aksci.comnih.gov

Role in the Synthesis of Non-Natural Amino Acids and Peptide Analogs

The azetidine-2-carboxylic acid core is a cornerstone in the synthesis of non-natural amino acids and peptide analogs. nih.govru.nlnih.govnih.gov The substitution at the 3-position, as in (2S)-3-Ethylazetidine-2-carboxylic acid, provides a means to introduce additional structural diversity and to fine-tune the properties of the resulting molecules. These non-natural amino acids are designed to mimic or modify the behavior of their natural counterparts, offering a powerful strategy in medicinal chemistry and chemical biology. medchemexpress.com

The incorporation of 3-substituted azetidine-2-carboxylic acids into peptide chains is a well-established method for exerting conformational control. The strained four-membered ring imposes significant constraints on the peptide backbone, influencing local and global conformation. ru.nlnih.govnih.gov While peptides containing the parent L-azetidine-2-carboxylic acid (Aze) are generally more flexible than those with proline, the presence of a substituent at the 3-position can introduce new steric interactions that further restrict conformational freedom. nih.govnih.gov

The introduction of an azetidine residue can perturb the normal secondary structure of a peptide. For example, incorporating an azetidine-2-carboxylic acid into a peptide sequence of three consecutive proline residues was found to disrupt the expected peptide bond conformation. rsc.org The nature of the substituent at the 3-position would be expected to modulate this effect, with a bulkier group like ethyl potentially inducing a more pronounced conformational bias.

Table 1: Comparison of Proline and Azetidine-2-Carboxylic Acid in Peptides

FeatureL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)
Ring Size5-membered4-membered
Conformational Flexibility in PeptidesMore constrainedGenerally more flexible than Pro nih.gov
Effect on Collagen Triple HelixStabilizingDestabilizing nih.gov

Azetidine-2-carboxylic acid and its derivatives are widely recognized as mimics of proline. sigmaaldrich.comgoogle.com This mimicry allows them to be incorporated into proteins in place of proline, a phenomenon that has been extensively used to study protein structure, folding, and function. sigmaaldrich.com The substitution of proline with azetidine-2-carboxylic acid can lead to altered protein properties, including changes to the tertiary structure of proteins like collagen. sigmaaldrich.com

The presence of a substituent at the 3-position, such as an ethyl group, would create a proline analog with additional steric bulk. This could be used to probe specific interactions within a protein's proline-binding pocket or to create more significant perturbations in protein structure for research purposes. The ability of tRNA synthetases in most organisms to mistakenly use azetidine-2-carboxylic acid instead of proline makes this a powerful tool for generating non-native proteins to study phenomena like proteotoxic stress. nih.gov

This compound is an example of a conformationally restricted amino acid. The design and synthesis of such amino acids are of great interest in medicinal chemistry for the development of peptidomimetics with improved pharmacological properties. aksci.comnih.gov By reducing the conformational freedom of a peptide, these analogs can lock it into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners provides access to a range of conformationally constrained analogs of other amino acids, such as phenylalanine and leucine. nih.gov The substituent at the 3-position can be chosen to mimic the side chain of a natural amino acid, while the azetidine ring imposes the desired conformational constraint. This strategy has been successfully used in the design of various therapeutic agents.

Table 2: Research Findings on Azetidine-2-Carboxylic Acid and its Analogs

FindingSignificance
(S)-Azetidine-2-carboxylic acid can be synthesized efficiently in five steps with high enantiomeric excess (>99.9% ee). google.comProvides a practical route to a key chiral building block.
The incorporation of L-azetidine-2-carboxylic acid into proteins in place of L-proline alters their properties, notably of collagen. nih.govDemonstrates its utility as a tool for studying protein structure and function.
Peptides containing L-azetidine-2-carboxylic acid are generally more flexible than those containing L-proline. nih.govHighlights a key difference in the conformational effects of these two imino acids.
The synthesis of 3-substituted L-azetidine-2-carboxylic acid analogs (e.g., 3-phenyl, 3-isopropyl) has been achieved. nih.govExpands the toolbox of conformationally constrained amino acids for peptidomimetic design.

Academic Perspectives on 2s 3 Ethylazetidine 2 Carboxylic Acid in Medicinal Chemistry Research

Azetidine (B1206935) Scaffolds in Rational Drug Design Strategies

The use of azetidine scaffolds in rational drug design has gained considerable attention from medicinal chemists. nih.gov These small, strained ring systems are increasingly recognized as "bioisosteres" or replacements for more common motifs like pyrrolidine (B122466) or piperidine (B6355638) rings, often imparting superior pharmacological properties. researchgate.net Their satisfactory stability and unique three-dimensional shape make them attractive building blocks for creating novel therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov The synthesis of these scaffolds can be challenging due to inherent ring strain, but numerous methods have been developed to access diversely functionalized azetidines. ub.bw

A primary advantage of the azetidine scaffold is the molecular rigidity it confers upon a ligand. nih.gov The four-membered ring has a high degree of ring strain (up to 104.6 kJ/mol), which significantly restricts its conformational flexibility compared to larger, more flexible five- and six-membered rings. researchgate.net This inherent rigidity is a powerful tool in ligand design. By incorporating an azetidine ring, chemists can "pre-organize" a molecule into a specific three-dimensional conformation that is optimal for binding to a biological target. nih.gov

In the case of (2S)-3-Ethylazetidine-2-carboxylic acid, the stereochemistry at positions 2 and 3 is fixed. The (2S) configuration defines the orientation of the carboxylic acid group, while the ethyl group at the 3-position further influences the puckering of the azetidine ring and the spatial arrangement of the substituents. This conformational restriction can lead to more selective interactions with a target protein. Studies on related compounds, such as azetidine-2,3-dicarboxylic acids, have shown that different stereoisomers exhibit vastly different affinities for their target receptors, underscoring the importance of such conformational control. nih.gov

The binding of a flexible ligand to a protein is often associated with a significant entropic penalty. This is because the ligand loses a great deal of conformational freedom when it transitions from a disordered state in solution to a single, ordered bound state. The free energy of binding (ΔG) is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A large, unfavorable change in entropy can decrease binding affinity. nih.gov

The rigidity of the azetidine scaffold helps to mitigate this entropic cost. nih.gov Because the azetidine-containing ligand is already conformationally constrained, the loss of entropy upon binding is smaller than for a more flexible analogue. This favorable entropic contribution can translate directly into higher binding affinity for the target. nih.gov Therefore, the strategic incorporation of a rigid scaffold like the one in this compound is a key strategy in rational drug design to enhance potency.

During the lead optimization phase of drug discovery, chemists fine-tune a molecule's properties to improve its drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME). The azetidine scaffold is a valuable tool for this purpose. nih.gov It can serve as a less lipophilic replacement for larger carbocyclic or heterocyclic rings, which can improve aqueous solubility and reduce metabolic liability. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a handle for further chemical modification. guidetopharmacology.org

PropertyGeneral Effect of Azetidine ScaffoldContribution from this compound Components
Solubility Can increase solubility by replacing larger, more lipophilic rings.The polar carboxylic acid and azetidine nitrogen enhance aqueous solubility.
Lipophilicity (LogP/LogD) Generally lowers lipophilicity compared to 5- and 6-membered rings.The ethyl group increases lipophilicity, balancing the polarity of the carboxylic acid.
Molecular Weight Provides a smaller, lighter scaffold.A compact structure with a low molecular weight (129.15 g/mol ).
Metabolic Stability Can block sites of metabolism and improve stability.The strained ring may influence metabolic pathways compared to standard amino acids.
pKa The basicity of the azetidine nitrogen can be tuned by substituents.The electron-withdrawing carboxylic acid lowers the pKa of the azetidine nitrogen. nih.gov

Mechanistic Investigations of Azetidine-Derived Ligand-Target Interactions

Understanding how azetidine-containing ligands bind to their protein targets at a molecular level is crucial for designing more effective and selective drugs. nih.gov This involves elucidating the specific non-covalent interactions that govern molecular recognition and drive binding affinity. nih.gov

The molecular recognition of azetidine-derived ligands is governed by a combination of interactions. For this compound, these would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The azetidine nitrogen can also act as a hydrogen bond acceptor. nih.govnih.gov

Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated (carboxylate) and the azetidine nitrogen may be protonated, allowing for the formation of salt bridges with charged residues on the protein target.

Hydrophobic Interactions: The ethyl group provides a nonpolar surface that can engage in favorable van der Waals or hydrophobic interactions within a corresponding pocket in the binding site.

Cation-π Interactions: Studies on related synthases have shown that the protonated nitrogen of an azetidine ring can form stabilizing cation-π interactions with aromatic residues like tyrosine or phenylalanine in the protein's active site. nih.gov

Docking studies and X-ray crystallography of related azetidine ligands have confirmed their ability to precisely position these functional groups to engage with key residues, sometimes adopting binding poses that are distinct from their more flexible counterparts. nih.govresearchgate.net

The combination of a rigid scaffold and well-defined interaction points can lead to ligands with high binding affinity and selectivity. researchgate.net Affinity is a measure of the strength of the interaction, while selectivity refers to a ligand's ability to bind to its intended target over other, often closely related, proteins. nih.gov

The rigid framework of this compound reduces the entropic penalty of binding and presents its interacting groups (carboxylate, ethyl group) in a spatially defined manner. This precise positioning can maximize favorable enthalpic interactions with the target protein while preventing clashes that would reduce affinity. nih.gov This structural rigidity is a key factor in achieving selectivity. A rigid ligand is less able to adapt its shape to fit into unintended, off-target binding sites, thereby reducing the likelihood of unwanted side effects. researchgate.net Research on azetidine-based inhibitors for targets like the colony-stimulating factor-1 receptor (CSF-1R) has demonstrated that this scaffold can produce compounds with high potency (IC₅₀ in the nanomolar range) and a distinct binding mode. nih.govresearchgate.net

The table below summarizes key binding parameters for representative azetidine-containing ligands from the literature.

Compound ClassTargetKey FindingReported Affinity
Azetidine-2,3-dicarboxylic acidsNMDA ReceptorsStereochemistry is critical for binding; L-trans-ADC showed the highest affinity.Kᵢ = 10 μM (for L-trans-ADC) nih.gov
Azetidine-based inhibitorsCSF-1RNovel azetidine scaffold identified through structure-based design, showing high potency.IC₅₀ = 9.1 nM (for compound 4a) nih.govresearchgate.net

Development of Compound Libraries Utilizing this compound Derivatives for Biological Screening

The strategic use of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of drug candidates. This compound, a substituted non-proteinogenic amino acid, represents a valuable building block for the creation of diverse compound libraries intended for biological screening. Its rigid four-membered ring and the presence of an ethyl group at the 3-position offer a unique three-dimensional structure that can be exploited to probe the binding pockets of various biological targets. The development of compound libraries from this scaffold allows for a systematic exploration of chemical space around the azetidine core, facilitating the identification of novel bioactive molecules.

The construction of such libraries typically involves the derivatization of the core structure at the amine and carboxylic acid functionalities. These modifications are designed to introduce a wide range of chemical properties and steric bulk, thereby increasing the probability of discovering a hit during biological screening. The synthesis of these libraries is often carried out using parallel synthesis techniques, which enable the rapid generation of a large number of analogs.

Detailed Research Findings

While specific research focusing exclusively on libraries derived from this compound is not extensively documented in publicly available literature, the principles of library design and screening can be effectively illustrated by examining studies on analogous 3-substituted and other azetidine-2-carboxamide (B111606) derivatives. These studies provide a clear framework for how libraries based on the ethyl-substituted scaffold would be developed and evaluated.

For instance, research into azetidine-based scaffolds for central nervous system (CNS) targets has led to the synthesis and profiling of diverse collections of azetidine derivatives. researchgate.net In one such study, a densely functionalized azetidine ring system was utilized to generate a variety of fused, bridged, and spirocyclic ring systems. researchgate.net The resulting library members were then assessed for their in vitro physicochemical and pharmacokinetic properties to evaluate their potential as lead-like molecules for CNS drug discovery. researchgate.net A key aspect of this work was the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines, demonstrating the feasibility of creating large and diverse libraries from an azetidine core. researchgate.net

Another relevant example is the development of novel azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.gov In this research, proline-based STAT3 inhibitors were optimized into a series of (R)-azetidine-2-carboxamide analogs. nih.govacs.org This work highlights the importance of the stereochemistry at the C2 position, with the (R)-enantiomer generally showing greater potency than the (S)-enantiomer. nih.govacs.org The study also systematically explored the structure-activity relationships (SAR) by modifying various parts of the molecule.

The following interactive data tables showcase the type of data generated from the biological screening of such azetidine-based compound libraries.

Table 1: Physicochemical Properties of Representative Azetidine-Based Library Scaffolds for CNS Drug Discovery

This table presents a selection of physicochemical properties for representative scaffolds from a CNS-focused library, illustrating the "drug-like" characteristics of these molecules. researchgate.net

ScaffoldMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Aqueous Solubility (µM)
Fused Bicyclic Azetidine289.382.141.5150
Bridged Bicyclic Azetidine303.412.541.5120
Spirocyclic Azetidine315.422.854.485
Data is hypothetical and based on representative values for similar scaffolds.

Table 2: Structure-Activity Relationship (SAR) of (R)-Azetidine-2-Carboxamide Analogs as STAT3 Inhibitors

This table summarizes the in vitro activity of a series of (R)-azetidine-2-carboxamide analogs against STAT3, demonstrating how systematic structural modifications can impact inhibitory potency. nih.govacs.org

CompoundR1 GroupR2 GroupIC50 (µM) for STAT3 DNA-Binding
5a H2-OH-Ph0.52
5b H2-OH-Ph (S-enantiomer)2.22
6h Cyclohexyl2-F-Ph0.75
6i Cyclohexyl3-F-Ph0.86
7e H2-OH-Ph (Methyl ester)>10
8i H2-OH, 5-Cl-Ph0.34
IC50 values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity in an in vitro assay.

The findings from these and similar studies underscore the utility of azetidine-2-carboxylic acid derivatives in the construction of compound libraries for biological screening. The systematic exploration of SAR through the generation and testing of these libraries is a powerful strategy for the discovery of novel and potent modulators of biological targets. The conformational rigidity and stereochemical complexity of scaffolds like this compound make them particularly attractive starting points for such endeavors in medicinal chemistry.

Conformational Analysis and Stereochemical Aspects of 2s 3 Ethylazetidine 2 Carboxylic Acid

Impact of the Azetidine (B1206935) Ring Strain on Molecular Conformation

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a defining feature that profoundly influences the molecule's conformation and reactivity. rsc.orgresearchgate.net Unlike the more flexible five- and six-membered ring systems of pyrrolidine (B122466) and piperidine (B6355638), the azetidine ring is relatively rigid. researchgate.netrsc.org This rigidity, however, does not imply a perfectly planar structure. The ring typically adopts a puckered conformation to alleviate some of the torsional strain.

The considerable ring strain endows azetidines with a unique combination of stability for handling and unique reactivity that can be triggered under specific conditions. rsc.orgresearchgate.net This strain can, however, also lead to potential stability issues, including decomposition pathways not observed in larger ring systems, such as acid-mediated intramolecular ring-opening. nih.gov

Theoretical and Computational Chemistry Studies on 2s 3 Ethylazetidine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) serves as a powerful tool to investigate the mechanisms and energy profiles of chemical reactions. mdpi.comresearchgate.net For a molecule like (2S)-3-Ethylazetidine-2-carboxylic acid, DFT calculations could elucidate the intricacies of its formation and reactivity.

One area of significant interest is the biosynthesis of azetidine (B1206935) rings. Studies on the biosynthesis of the parent compound, azetidine-2-carboxylic acid, have utilized quantum mechanical calculations to understand the enzymatic processes involved. nih.govresearchgate.net These studies reveal that the formation of the strained four-membered ring from S-adenosylmethionine (SAM) is facilitated by a specific conformation of the substrate within the enzyme's active site. nih.govresearchgate.net This conformation brings the nucleophilic nitrogen atom and the electrophilic carbon into close proximity, enabling the intramolecular cyclization reaction. nih.gov

For this compound, DFT could be employed to model analogous synthetic routes, such as the cyclization of a substituted precursor. nih.gov Calculations would typically be performed at a level of theory like B3LYP with a suitable basis set (e.g., 6-31G(d)) to optimize the geometries of reactants, transition states, and products. nih.gov The results would provide activation energies and reaction enthalpies, offering insights into the feasibility and kinetics of the proposed synthetic pathway.

Hypothetical Reaction Energetics Data:

This table illustrates the type of data that could be generated from DFT calculations on a hypothetical cyclization reaction to form the azetidine ring.

Reaction StepCalculated ParameterValue (kcal/mol)
Reactant to Transition StateActivation Energy (ΔG‡)+15.2
Reactant to ProductEnthalpy of Reaction (ΔH)-8.5
Intermediate FormationFree Energy Change (ΔG)+2.1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on the reaction mechanisms of this compound are not available.

Molecular Modeling and Simulation Approaches for Conformational Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and simulation techniques are essential for exploring the conformational landscape of this compound.

The azetidine ring is a strained four-membered heterocycle, and the presence of two substituents—the carboxylic acid at the 2-position and the ethyl group at the 3-position—introduces additional complexity to its conformational preferences. Molecular dynamics (MD) simulations, often coupled with quantum mechanical calculations for parameterization, can provide a dynamic picture of the molecule's behavior in different environments, such as in aqueous solution.

Potential Conformational States:

This table outlines potential low-energy conformational states that could be identified through molecular modeling.

ConformerRing PuckeringDihedral Angle (N-C2-C3-C(ethyl))Relative Energy (kcal/mol)
AAxial-like175°0.0
BEquatorial-like65°1.8
CTwisted120°3.2

Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclic systems.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are also invaluable for predicting the spectroscopic properties of novel compounds, which can aid in their experimental characterization. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized molecule. The chemical shifts would be sensitive to the electronic environment of each atom, which is influenced by the ring strain and the electron-withdrawing nature of the carboxylic acid group.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies calculated using DFT. nih.gov These calculations can predict the positions and intensities of characteristic absorption bands, such as the C=O stretch of the carboxylic acid, the N-H bend of the amine, and the various C-H stretches of the ethyl group and the azetidine ring. mdpi.com

Reactivity Profiles: The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The distribution of these orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Predicted Spectroscopic and Electronic Data:

PropertyPredicted Value
¹³C NMR Chemical Shift (C=O)~175 ppm
¹H NMR Chemical Shift (H on C2)~4.0 ppm
IR Frequency (C=O stretch)~1720 cm⁻¹
HOMO-LUMO Energy Gap~5.0 eV

Note: These values are estimations based on data for similar functional groups and molecular structures, as specific computational predictions for this compound are not available.

Future Directions and Emerging Research Avenues for 2s 3 Ethylazetidine 2 Carboxylic Acid

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of optically pure substituted azetidine-2-carboxylic acids remains a challenging yet crucial area of research. While various methods exist for the parent compound, L-azetidine-2-carboxylic acid (L-Aze), developing efficient and scalable stereoselective routes for 3-substituted derivatives like the 3-ethyl version is a primary goal.

Current research points toward several promising strategies:

Asymmetric Synthesis from Acyclic Precursors: One established approach for creating 3-substituted L-azetidine-2-carboxylic acid congeners involves the zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov Adapting this methodology for the introduction of an ethyl group at the 3-position could provide a reliable stereocontrolled route.

Malonic Ester Intermediates: An efficient five-step synthesis for (S)-azetidine-2-carboxylic acid has been developed using malonic ester intermediates, achieving a high yield and excellent enantiomeric purity (>99.9% ee). oup.com The key step in this process is an efficient four-membered ring formation (99% yield) from dimethyl (S)-(1′-methyl)benzylaminomalonate. oup.com Exploring the alkylation of these intermediates could pave the way for a streamlined synthesis of 3-ethyl derivatives.

Chromatography-Free Synthesis: To enhance scalability and cost-effectiveness, researchers have developed multigram-scale syntheses of L-Aze from L-aspartic acid that avoid purification by column chromatography. clockss.org This was achieved through pH-controlled extractions to isolate key intermediates. clockss.org Applying these principles to the synthesis of (2S)-3-Ethylazetidine-2-carboxylic acid would be a significant step toward making the compound more accessible for large-scale applications.

Chiral Auxiliary-Mediated Cyclization: The use of a chiral auxiliary on the nitrogen atom can direct the stereochemical outcome of cyclization reactions. For instance, the cyclization of diethyl 2-bromo-4-[((S)-1-phenylethyl)amino]butanedioate preferentially forms the desired (2S) configuration. oup.com Further refinement of chiral auxiliaries tailored for 3-alkyl substitutions is a promising avenue.

N-Borane Complexes: A recently reported method involves the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of N-borane complexes. rsc.org This protocol allows for the introduction of various substituents and could be adapted for the synthesis of the target molecule. rsc.org

Table 1: Comparison of Synthetic Strategies for Azetidine-2-Carboxylic Acid Scaffolds This table is interactive. Click on the headers to sort.

Synthetic Strategy Key Features Starting Materials (Examples) Potential for 3-Ethyl Analog Reference
Asymmetric Addition Uses camphor sultam as a chiral auxiliary. Glyoxylic acid O-benzyl oxime, allylic halides High nih.gov
Malonic Ester Route Efficient 5-step synthesis with high enantiopurity. Dimethyl (S)-(1′-methyl)benzylaminomalonate, 1,2-dibromoethane (B42909) High oup.com
Chromatography-Free Scalable, multigram synthesis without column chromatography. L-aspartic acid Moderate to High clockss.org
N-Borane Complex Alkylation Diastereoselective α-alkylation of azetidine-2-carbonitriles. N-((S)-1-arylethyl)azetidine-2-carbonitriles High rsc.org
Racemic Synthesis Older methods producing racemic mixtures requiring resolution. γ-butyrolactone, β-propiolactone Moderate researchgate.net

Expanding the Scope of Functionalization and Derivatization for Diverse Applications

The azetidine (B1206935) scaffold is not just a rigid spacer but a synthetically versatile handle. researchgate.net Future research will undoubtedly focus on the creative functionalization of this compound to generate a library of novel molecules with tailored properties.

Key areas for exploration include:

Modifications at the Carboxylic Acid: The carboxyl group is a prime site for derivatization into esters, amides, and other functional groups. These modifications can modulate the compound's physicochemical properties, such as solubility and cell permeability, and allow for its incorporation into larger molecules like peptides.

Targeted Derivatization for Biological Probes: Building on established methods, the core structure can be elaborated to create probes for biological study. For example, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, where the bromo-substituted carbon serves as a useful moiety for further functionalization via nucleophilic substitution with various nucleophiles (carbon, sulfur, oxygen, and nitrogen). nih.gov This creates a diverse range of conformationally constrained amino acid derivatives. nih.gov

Incorporation into Peptidomimetics and Foldamers: Non-proteinogenic amino acids like this are valuable building blocks for peptidomimetics and foldamers—polymers that adopt well-defined secondary structures. The constrained four-membered ring can induce specific turns and folds in a peptide backbone, a property of great interest in designing molecules with specific biological activities or material properties. nih.gov

Advanced Applications in Chemical Biology and Materials Science Research

The structural features of this compound make it a compelling tool for probing and manipulating biological systems and for constructing novel materials.

Proline Analog and Protein Misfolding: Azetidine-2-carboxylic acid (Aze) is a known proline analog that can be mistakenly incorporated into proteins during synthesis. wikipedia.orgnih.gov This misincorporation leads to the production of abnormal proteins with impaired activity and can induce protein misfolding. caymanchem.comsigmaaldrich.com The 3-ethyl derivative could serve as a more specific or potent tool to study the consequences of proline substitution in specific proteins, offering insights into protein structure, stability, and diseases related to protein misfolding. The ethyl group could influence which prolyl-tRNA synthetase enzymes recognize it or how it affects the local conformation of the polypeptide chain.

Inhibition of Collagen Synthesis: As a proline analog, L-Aze is known to be an inhibitor of collagen synthesis by destabilizing the collagen triple helix. caymanchem.comsigmaaldrich.com Future research could investigate whether the 3-ethyl substituent enhances this activity or provides selectivity for certain collagen types, which could have implications for studying fibrosis and other extracellular matrix disorders.

Combinatorial Biosynthesis: Recently identified AZE synthases, which catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM), open up avenues for biosynthetic engineering. nih.gov Researchers have successfully introduced an AZE synthase into a bacterial natural product pathway to create novel analogs. nih.gov It is conceivable that engineered synthases could be developed to accept modified substrates, potentially leading to the biosynthetic production of this compound or its incorporation into natural product scaffolds.

Foldamers and Materials Science: The rigid azetidine ring is an attractive component for creating foldamers. nih.gov Polymers constructed from this compound could be designed to self-assemble into higher-order structures like nanotubes, vesicles, or gels. The stereochemistry and the ethyl substituent would play a crucial role in directing these assembly processes, potentially leading to new biomaterials with applications in drug delivery, tissue engineering, or catalysis.

Integration with High-Throughput Screening and Fragment-Based Drug Discovery in Academic Settings

In modern drug discovery, small, structurally unique molecules are highly valued as starting points for developing new therapeutics. This compound and its simple derivatives are ideal candidates for two key discovery paradigms increasingly used in academic research: high-throughput screening (HTS) and fragment-based drug discovery (FBDD).

Fragment-Based Drug Discovery (FBDD): FBDD identifies new drug leads by screening low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a biological target. nih.govmdpi.com Azetidines are considered privileged scaffolds in drug discovery, making them excellent components for fragment libraries. researchgate.net this compound fits the profile of a desirable fragment: it is small, three-dimensionally complex, and contains versatile chemical handles (the amine and carboxylic acid) for future chemical elaboration. nih.gov Its rigid structure provides well-defined vectors for "growing" the fragment into a more potent lead compound once a binding mode is identified, often through X-ray crystallography. nih.gov

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large compound libraries to identify "hits" that modulate a specific biological pathway or target. nih.govnih.gov Academic screening centers are increasingly using HTS to explore novel biology. A library of derivatives based on the this compound scaffold could be synthesized and screened against a wide array of targets (e.g., enzymes, receptors) to uncover unexpected biological activities, providing starting points for new research programs. The development of facile HTS assays is a critical component of this process. nih.gov

The integration of this unique chemical matter into academic screening collections will likely accelerate the discovery of its biological functions and unlock its potential as a lead structure for therapeutic development.

Q & A

Q. What are the established synthetic routes for (2S)-3-Ethylazetidine-2-carboxylic acid, and how can stereochemical purity be ensured?

Synthesis typically involves ring-closing strategies or functionalization of pre-existing azetidine scaffolds. For example:

  • Ring-closing metathesis : Ethyl-substituted precursors can undergo cyclization using Grubbs catalysts.
  • Stereoselective alkylation : Chiral auxiliaries or enantioselective catalysts (e.g., Evans’ oxazolidinones) may direct ethyl group introduction .
  • Purification : Chiral HPLC or recrystallization with diastereomeric salts (e.g., using (1S)-camphorsulfonic acid) ensures enantiomeric purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carboxy/ethyl group positions. 1H^1H-1H^1H COSY and NOESY confirm spatial proximity in the azetidine ring .
  • X-ray crystallography : SHELX software (via SHELXL for refinement) resolves absolute configuration and bond angles. Data collection requires high-resolution (<1.0 Å) single crystals .
  • IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and carbonyl peaks (~1700 cm1^{-1}) validate functional groups.

Q. What safety protocols are recommended for handling azetidine derivatives in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (extrapolated from azetidine-3-carboxylic acid SDS) .
  • Ventilation : Use fume hoods due to potential volatility/irritancy.
  • Waste disposal : Neutralize carboxylic acid groups before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

  • Density Functional Theory (DFT) : Predicts transition-state energies to evaluate steric/electronic effects of ethyl substitution.
  • Molecular docking : Screens chiral catalysts (e.g., BINOL-based phosphoric acids) for asymmetric induction .
  • Software tools : Gaussian or ORCA for energy calculations; PyMOL for visualizing stereoelectronic interactions.

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Iterative validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) and compare to databases (e.g., SDBS or PubChem).
  • Crystallographic confirmation : X-ray structures provide unambiguous stereochemical references .
  • Collaborative analysis : Share raw data via repositories (e.g., Zenodo) for peer validation, adhering to open-data ethics while anonymizing sensitive details .

Q. What role does this compound play in drug design, and how is its bioavailability assessed?

  • Scaffold for peptidomimetics : The rigid azetidine ring mimics proline in bioactive peptides, enhancing metabolic stability .
  • LogP measurements : Reverse-phase HPLC or shake-flask methods determine lipophilicity, critical for blood-brain barrier penetration.
  • In vitro assays : Caco-2 cell monolayers assess permeability; microsomal stability tests predict hepatic clearance .

Q. What strategies mitigate racemization during synthetic scale-up?

  • Low-temperature reactions : Reduce thermal energy to minimize epimerization.
  • Protecting groups : Use tert-butyl esters or silyl ethers to stabilize the carboxylic acid during alkylation .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy detects racemization intermediates .

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